1-(2,3-Dichlorophenyl)pyrrolidine
Description
1-(2,3-Dichlorophenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a 2,3-dichlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atoms at the ortho and meta positions of the phenyl ring. The compound is of interest in medicinal chemistry, particularly in the development of ligands for neurotransmitter receptors, where the dichlorophenyl moiety may enhance binding affinity and selectivity .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
InChI Key |
IAZPUGZBGFSCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization Using 2,3-Dichloroaniline and Alkylating Agents
One industrially relevant method involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under elevated temperatures to form 1-(2,3-dichlorophenyl)piperazine hydrochloride, a closely related heterocyclic compound. Although this patent specifically describes piperazine derivatives, the methodology highlights the use of aromatic dichloroanilines and haloalkylamines in cyclization reactions that can be adapted or serve as a conceptual basis for pyrrolidine analogs.
- Reaction Conditions:
- Charging temperature: 90–120 °C
- Reaction temperature: 120–220 °C
- Reaction time: 4–12 hours depending on temperature
- Solvents: Protic solvents such as propyl carbinol for post-treatment; methanol/water mixtures for refining
- Yields and Purity:
- Yield: ~59.5% to 65.6%
- Purity (HPLC): >99.5%
This method emphasizes the importance of controlling temperature and solvent systems to maximize yield and purity for industrial scale production.
N-Acylation and Subsequent Cyclization of L-Proline Derivatives
A closely related synthetic approach involves the preparation of pyrrolidine derivatives via N-acylation of L-proline followed by cyclization. Although this method is described for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, the principles are applicable to the synthesis of this compound analogs by modifying the acylating agent or substituents.
-
- N-Acylation: L-proline reacts with chloroacetyl chloride in the presence of a solvent and acid-binding agent to form an N-acylated intermediate.
- Cyclization: The intermediate undergoes cyclization under alkaline conditions with sodium iodide to form a cyclic intermediate.
- Aminolysis: The cyclic intermediate is subjected to aminolysis with suitable aminolysis agents to yield the target pyrrolidine derivative.
-
- High chiral purity achievable
- Scalable for industrial production
- Uses inexpensive and readily available raw materials
This method is well-suited to producing chiral pyrrolidine derivatives with controlled stereochemistry.
Iridium-Catalyzed Reductive Cycloaddition for Pyrrolidine Synthesis
A novel synthetic route involves iridium-catalyzed reductive generation of azomethine ylides from amide or lactam precursors, followed by [3+2] dipolar cycloaddition to form pyrrolidine rings. This method, although more general for pyrrolidine synthesis, provides a versatile approach to functionalized pyrrolidines including those substituted with aromatic groups.
- Catalyst: Vaska’s complex [IrCl(CO)(PPh3)2] (1 mol%)
- Reductant: Tetramethyldisiloxane (TMDS)
- Conditions: Mild reaction conditions, applicable to a wide substrate scope
- Outcome: Regio- and diastereoselective formation of pyrrolidine rings with potential for late-stage functionalization
This approach allows the synthesis of structurally complex pyrrolidines in a one-pot process, which could be adapted for this compound derivatives by selecting appropriate precursors.
Comparative Data Table of Preparation Methods
Analysis and Recommendations
The cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride is a proven industrial process with high purity and reasonable yield, suitable for large-scale synthesis of related compounds. Adaptation to pyrrolidine derivatives may require modification of reagents or conditions.
The N-acylation and cyclization of L-proline offers a stereoselective route to pyrrolidine derivatives with potential for high chiral purity, making it advantageous for pharmaceutical applications where stereochemistry is critical.
The iridium-catalyzed reductive cycloaddition is a cutting-edge method enabling the synthesis of complex pyrrolidines under mild conditions. Its application to this compound could be explored for late-stage functionalization or synthesis of analogs with complex substitution patterns.
Chemical Reactions Analysis
Deprotection and Functional Group Modifications
The tert-butoxycarbonyl (Boc) group in derivatives like 1-Boc-3-(2,3-dichlorophenyl)pyrrolidine can be removed under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Conditions : Room temperature, 2–4 hours.
-
Yield : >85%.
Table 1: Deprotection of Boc-Protected Derivatives
| Starting Material | Reagent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 1-Boc-3-(2,3-DCP)pyrrolidine | TFA/DCM | 3 | 3-(2,3-Dichlorophenyl)pyrrolidine | 87 |
Substitution Reactions
The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. Halogen replacement is facilitated by electron-deficient aromatic systems:
-
Reagents : Sodium methoxide (NaOMe), amines, or thiols.
-
Conditions : Reflux in polar aprotic solvents (e.g., DMF, 80°C).
-
Example : Reaction with morpholine replaces a chlorine atom, yielding 3-(2-morpholino-3-chlorophenyl)pyrrolidine .
Table 2: Substitution Reactions of 1-(2,3-Dichlorophenyl)pyrrolidine
| Substrate | Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 1-(2,3-DCP)pyrrolidine | Morpholine | 3-(2-Morpholino-3-chlorophenyl)pyrrolidine | DMF, 80°C, 12 h | 72 |
Oxidation and Reduction
The pyrrolidine ring undergoes oxidation to form pyrrolidinone derivatives, while reduction can modify substituents:
-
Oxidation : Using KMnO₄ or CrO₃ converts the pyrrolidine ring to a 2,5-dione .
-
Reduction : NaBH₄ selectively reduces ketone groups in oxidized derivatives.
Table 3: Oxidation/Redution Outcomes
| Reaction Type | Reagent | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Oxidation | KMnO₄ (aq.) | 1-(2,3-DCP)pyrrolidine | 1-(2,3-DCP)pyrrolidine-2,5-dione | 68 |
| Reduction | NaBH₄/MeOH | 1-(2,3-DCP)pyrrolidine-2,5-dione | 1-(2,3-DCP)pyrrolidine-2,5-diol | 91 |
Cycloaddition Reactions
The compound serves as a precursor in [3+2] cycloadditions to form complex polycyclic structures:
-
Method : Iridium-catalyzed reductive generation of azomethine ylides, followed by dipolar cycloaddition with electron-deficient alkenes .
-
Application : Synthesizes pyrrolidine-fused architectures with high diastereoselectivity .
Biological Activity-Driven Modifications
Derivatives of this compound exhibit structure-dependent bioactivity, necessitating targeted synthetic adjustments:
-
Antimicrobial Optimization : Introducing electron-withdrawing groups (e.g., -NO₂) enhances activity against Staphylococcus aureus .
-
Anticancer Modifications : Adding sulfonamide groups improves binding to dihydrofolate reductase (DHFR) .
Mechanistic Insights
-
Steric Effects : The 2,3-dichlorophenyl group creates steric hindrance, slowing NAS but favoring meta-substitution.
-
Electronic Effects : Chlorine atoms deactivate the aromatic ring, directing electrophiles to the para position relative to substituents.
Computational Studies
DFT calculations reveal transition-state geometries for cycloaddition reactions, explaining regioselectivity trends . For example, the activation barrier for endo transition states is 4.2 kcal/mol lower than exo pathways .
Stability and Storage
-
Degradation : Susceptible to photolytic dechlorination under UV light.
-
Storage : Stable at −20°C under inert gas for >12 months.
Scientific Research Applications
1-(2,3-Dichlorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of 1-(2,3-Dichlorophenyl)pyrrolidine are heavily influenced by its substitution pattern. Key structural analogs include:
| Compound Name | CAS Number | Substituent Pattern | Similarity Score (vs. Target) | Purity (%) | Molecular Formula |
|---|---|---|---|---|---|
| 3-(2,3-Dichlorophenyl)pyrrolidine HCl | 1956386-37-0 | 2,3-dichlorophenyl | 1.00 | 97 | C₁₀H₁₀Cl₂N·HCl |
| 3-(2-Chlorophenyl)pyrrolidine HCl | 1095545-14-4 | 2-chlorophenyl | 0.98 | 97 | C₁₀H₁₁ClN·HCl |
| (S)-3-(2-Chlorophenyl)pyrrolidine | 1335679-62-3 | 2-chlorophenyl (S-enantiomer) | 0.98 | N/A | C₁₀H₁₁ClN |
| 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl | 2055840-67-8 | Fused pyrrolo-pyridine ring | N/A | 97 | C₇H₈Cl₂N₂ |
Key Observations :
- Enantiomers : The (S)- and (R)-enantiomers of 3-(2-chlorophenyl)pyrrolidine exhibit distinct pharmacological profiles, emphasizing the role of stereochemistry in receptor interactions .
- Ring Modifications : Compounds like 6-chloro-pyrrolo[3,4-c]pyridine introduce fused rings, increasing rigidity and altering solubility compared to the flexible pyrrolidine backbone .
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : The 2,3-dichlorophenyl group enhances electrophilicity, improving interactions with hydrophobic pockets in target proteins. However, this may also increase toxicity risks, as seen in structurally related 2,3-dichlorophenyl cyanide, which is suspected to metabolize into cyanide .
- Solubility : Pyrrolidine derivatives generally exhibit moderate water solubility due to the amine group. Substitutions like fluorine (e.g., 3-(5-chloro-2-fluorophenyl)pyrrolidine) further reduce solubility but enhance blood-brain barrier penetration .
- Synthetic Accessibility : Analogues such as 1-Boc-3-(2-bromophenyl)pyrrolidine (CAS 2383929-73-3) are synthesized via Buchwald-Hartwig coupling, highlighting the versatility of palladium-catalyzed reactions in modifying the phenyl group .
Research Findings and Challenges
- Toxicity Concerns: Limited data on this compound’s toxicity exist, but structural parallels to 2,3-dichlorophenyl cyanide (which may release cyanide) warrant caution in metabolic studies .
- Stereochemical Complexity : Enantiomer-specific activity (e.g., (S)-3-(2-chlorophenyl)pyrrolidine) underscores the need for chiral synthesis techniques to optimize therapeutic outcomes .
- Synthetic Limitations : Bromine or fluorine substitutions (e.g., 3-(5-chloro-2-fluorophenyl)pyrrolidine) require specialized reagents, increasing production costs .
Q & A
Q. Basic Research Focus
- NMR : H and C NMR identify substituent positions on the pyrrolidine ring and chlorophenyl group. Look for coupling patterns (e.g., vicinal Cl atoms on phenyl cause distinct splitting) .
- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C-Cl bond lengths ~1.73 Å) and confirms stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 247.164) .
How should researchers design experiments to study the biological activity of this compound?
Advanced Research Focus
Adopt an embedded mixed-methods design :
- Quantitative : Dose-response assays (e.g., IC in enzyme inhibition studies) paired with control groups .
- Qualitative : Post-experiment interviews or surveys to contextualize mechanistic hypotheses (e.g., ligand-receptor interactions) .
- Statistical rigor : Use ANOVA for between-subjects comparisons and Bonferroni correction for multiple variables .
How can contradictions in reactivity data for this compound be resolved?
Q. Advanced Research Focus
- Multi-method validation : Cross-check kinetic data (e.g., reaction rates) using HPLC, NMR, and computational DFT calculations .
- Batch variability analysis : Compare synthetic batches for impurities (e.g., dichlorophenyl regioisomers) via GC-MS .
- Replicate studies : Conduct longitudinal reproducibility tests under controlled conditions (humidity, oxygen-free environments) .
What computational strategies predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyrrolidine nitrogen’s lone pair may dominate reactivity .
- Molecular docking : Simulate binding affinities with biological targets (e.g., GPCRs) using AutoDock Vina .
- Solvent effect simulations : COSMO-RS models predict solubility and stability in polar aprotic solvents (e.g., DMF, THF) .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis .
- Waste disposal : Segregate halogenated waste for incineration by certified agencies .
- Emergency response : Neutralize spills with inert adsorbents (vermiculite) and evacuate if inhaled .
How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
Q. Advanced Research Focus
- Twinned crystals : Use the Olex2 software to refine diffraction data and distinguish enantiomers .
- Patterson maps : Analyze heavy atom (Cl) positions to assign absolute configuration .
- Temperature-dependent studies : Collect data at 100 K to reduce thermal motion artifacts .
What methodologies assess the environmental persistence of this compound?
Q. Advanced Research Focus
- Photodegradation assays : Expose the compound to UV-Vis light (λ = 254 nm) and monitor decay via LC-MS .
- Hydrolysis studies : Test stability at pH 2–12; chlorophenyl groups resist hydrolysis but pyrrolidine may protonate .
- Biotic degradation : Use soil microcosms to measure half-life under aerobic/anaerobic conditions .
How can cross-disciplinary approaches enhance research on this compound?
Q. Advanced Research Focus
- Comparative analysis : Apply political science’s comparative frameworks (e.g., variable-oriented vs. case-oriented) to structure SAR studies .
- Behavioral insights : Use experimental psychology methods (e.g., pre/post-test designs) to study cognitive effects in model organisms .
What experimental designs evaluate the long-term stability of this compound in storage?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
